molecular formula C23H48O6Si B6590360 2-(3-triethoxysilylpropoxy)ethyl dodecanoate CAS No. 1041420-54-5

2-(3-triethoxysilylpropoxy)ethyl dodecanoate

Cat. No.: B6590360
CAS No.: 1041420-54-5
M. Wt: 448.7 g/mol
InChI Key: IIHYFKDTIZFKNT-UHFFFAOYSA-N
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Description

2-(3-Triethoxysilylpropoxy)ethyl dodecanoate is an organosilane compound that combines the properties of both silane and ester functionalities. This compound is known for its ability to form strong bonds with both organic and inorganic substrates, making it a valuable material in various industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-triethoxysilylpropoxy)ethyl dodecanoate typically involves the reaction of 3-chloropropyltriethoxysilane with ethylene glycol dodecanoate. The reaction is carried out in the presence of a base, such as sodium hydroxide, to facilitate the nucleophilic substitution reaction. The reaction conditions generally include a temperature range of 60-80°C and a reaction time of 6-8 hours.

Industrial Production Methods

In industrial settings, the production of this compound is scaled up using continuous flow reactors to ensure consistent product quality and yield. The process involves the same basic reaction mechanism but is optimized for large-scale production with enhanced control over reaction parameters such as temperature, pressure, and reactant concentrations.

Chemical Reactions Analysis

Types of Reactions

2-(3-Triethoxysilylpropoxy)ethyl dodecanoate undergoes various chemical reactions, including:

    Hydrolysis: The silane group can hydrolyze in the presence of water, forming silanol groups.

    Condensation: The silanol groups can further condense to form siloxane bonds.

    Ester Hydrolysis: The ester group can hydrolyze under acidic or basic conditions to form the corresponding carboxylic acid and alcohol.

Common Reagents and Conditions

    Hydrolysis: Water or moisture, often catalyzed by acids or bases.

    Condensation: Catalyzed by acids or bases, often in the presence of moisture.

    Ester Hydrolysis: Acidic or basic conditions, such as hydrochloric acid or sodium hydroxide.

Major Products Formed

    Hydrolysis: Silanol groups and ethanol.

    Condensation: Siloxane bonds and water.

    Ester Hydrolysis: Dodecanoic acid and ethylene glycol.

Scientific Research Applications

2-(3-Triethoxysilylpropoxy)ethyl dodecanoate is used in various scientific research applications, including:

    Surface Modification: Used to modify the surface properties of materials, enhancing adhesion, hydrophobicity, or hydrophilicity.

    Nanotechnology: Utilized in the synthesis of nanoparticles and nanocomposites for improved stability and functionality.

    Biomedical Applications: Employed in drug delivery systems and as a component in biocompatible coatings.

    Polymer Chemistry: Used as a crosslinking agent in the production of advanced polymeric materials.

Mechanism of Action

The mechanism of action of 2-(3-triethoxysilylpropoxy)ethyl dodecanoate involves the hydrolysis of the triethoxysilyl group to form silanol groups, which can then condense to form siloxane bonds. This process allows the compound to form strong covalent bonds with both organic and inorganic substrates, enhancing the material’s mechanical and chemical properties.

Comparison with Similar Compounds

Similar Compounds

  • 3-(Triethoxysilyl)propyl methacrylate
  • 3-(Triethoxysilyl)propyl isocyanate
  • 3-(Triethoxysilyl)propylamine

Uniqueness

2-(3-Triethoxysilylpropoxy)ethyl dodecanoate is unique due to its combination of silane and ester functionalities, which allows it to participate in a wide range of chemical reactions and form strong bonds with diverse substrates. This versatility makes it particularly valuable in applications requiring enhanced adhesion, surface modification, and compatibility with both organic and inorganic materials.

Properties

IUPAC Name

2-(3-triethoxysilylpropoxy)ethyl dodecanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H48O6Si/c1-5-9-10-11-12-13-14-15-16-18-23(24)26-21-20-25-19-17-22-30(27-6-2,28-7-3)29-8-4/h5-22H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IIHYFKDTIZFKNT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCC(=O)OCCOCCC[Si](OCC)(OCC)OCC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H48O6Si
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

1041420-54-5
Details Compound: Poly(oxy-1,2-ethanediyl), α-(1-oxododecyl)-ω-[3-(triethoxysilyl)propoxy]-
Record name Poly(oxy-1,2-ethanediyl), α-(1-oxododecyl)-ω-[3-(triethoxysilyl)propoxy]-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1041420-54-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

DSSTOX Substance ID

DTXSID601147330
Record name Poly(oxy-1,2-ethanediyl), α-(1-oxododecyl)-ω-[3-(triethoxysilyl)propoxy]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601147330
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

448.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1041420-54-5
Record name Poly(oxy-1,2-ethanediyl), α-(1-oxododecyl)-ω-[3-(triethoxysilyl)propoxy]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601147330
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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